Trans-(3-fluorocyclopentyl)methanamine hydrochloride

stereochemistry exit vector pharmacophore design

Reproducibility in lead optimization requires stereochemical precision. Mis-specified cis isomers or non-fluorinated analogs introduce uncontrolled shifts in exit vector geometry (~120° vs 0°) and lipophilicity (XLogP3 0.8 vs 1.36), derailing SAR. This trans-(1R,3R) hydrochloride salt eliminates ambiguity. - Defined trans geometry: Correct 120° aminomethyl-fluorine vector for H-bond donor/hydrophobic cleft engagement. - Optimized LogP: ~41% lower than parent amine; aligns with CNS MPO guidelines to mitigate hERG/phospholipidosis risk. - Ready-to-couple: HCl salt enables direct use in aqueous amide coupling without pre-neutralization.

Molecular Formula C6H13ClFN
Molecular Weight 153.63
CAS No. 1951441-38-5
Cat. No. B2870187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrans-(3-fluorocyclopentyl)methanamine hydrochloride
CAS1951441-38-5
Molecular FormulaC6H13ClFN
Molecular Weight153.63
Structural Identifiers
SMILESC1CC(CC1CN)F.Cl
InChIInChI=1S/C6H12FN.ClH/c7-6-2-1-5(3-6)4-8;/h5-6H,1-4,8H2;1H/t5-,6-;/m1./s1
InChIKeyWRILACKEWFKWHD-KGZKBUQUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Trans-(3-Fluorocyclopentyl)methanamine HCl: Identity & Scaffold


Trans-(3-fluorocyclopentyl)methanamine hydrochloride is a single-enantiomer, stereodefined fluorinated cyclopentylamine building block supplied as the hydrochloride salt (C₆H₁₃ClFN, MW 153.63). The compound bears a primary aminomethyl group and a fluorine substituent in a trans (1R,3R) relationship on the cyclopentane ring [1]. It belongs to the broader class of 3-substituted cyclopentylamine derivatives that have been explored as fatty acid synthase (FASN) inhibitors and as conformational constraint elements in central nervous system drug discovery programs [2][3]. The hydrochloride salt form enhances aqueous solubility and handling relative to the free base, making it the preferred physical form for solution-phase chemistry and salt metathesis applications [1].

Risks of Substituting Trans-(3-Fluorocyclopentyl)methanamine HCl


Substituting trans-(3-fluorocyclopentyl)methanamine hydrochloride with its cis isomer, the non-fluorinated parent cyclopentylmethanamine, or regioisomeric 1-fluorocyclopentyl variants introduces quantifiable changes in molecular geometry, lipophilicity, and biological target engagement that cannot be corrected by downstream formulation. The trans (1R,3R) configuration positions the aminomethyl and fluorine vectors approximately 120° apart on the cyclopentane ring, whereas the cis (1R,3S) isomer places them at roughly 0°, altering the exit vector angle by ~120° and creating fundamentally different three-dimensional pharmacophore presentations [1]. The fluorine atom reduces the computed XLogP3 of the free base to 0.8 compared with 1.36 for non-fluorinated cyclopentylmethanamine, representing a ~41% reduction in predicted lipophilicity that directly impacts passive membrane permeability and off-target binding profiles [1]. These stereochemical and physicochemical differences mean that SAR established with one isomer cannot be reliably extrapolated to another, making stereochemically undefined or mis-specified material a source of irreproducible results in lead optimization campaigns [1].

Trans-(3-Fluorocyclopentyl)methanamine HCl: Differentiation Evidence


Stereochemical Exit Vector: Trans vs. Cis

The trans-(1R,3R) configuration of the target compound places the primary aminomethyl group and the fluorine atom on opposite faces of the cyclopentane ring plane, producing a dihedral angle of approximately 120° between the C–N and C–F bond vectors. In contrast, the cis-(1R,3S) isomer (CAS 1903828-88-5) orients these functional groups on the same face, reducing the dihedral angle to roughly 0° [1]. This ~120° difference in exit vector geometry means the two isomers project the amine warhead and fluorine substituent into entirely different regions of space when incorporated into a larger molecular scaffold, a critical determinant in structure-based drug design where precise spatial presentation governs target binding [1].

stereochemistry exit vector pharmacophore design

Fluorine Substitution and Lipophilicity Reduction

The introduction of a single fluorine at the 3-position of the cyclopentane ring reduces the computed partition coefficient (XLogP3) from 1.36 for non-fluorinated cyclopentylmethanamine to 0.8 for the trans-3-fluorinated free base, a decrease of 0.56 log units (~41% reduction on a linear scale) [1]. This magnitude of lipophilicity modulation is consistent with the well-established effect of aliphatic fluorine substitution and is sufficient to alter passive membrane permeability, plasma protein binding, and nonspecific tissue distribution when the building block is incorporated into a final drug candidate . For procurement decisions, this means the fluorinated building block is not a simple bioisostere of the non-fluorinated scaffold; it is a distinct chemical starting point that predisposes derived compounds toward different ADME profiles.

lipophilicity LogP fluorine effect ADME prediction

Hydrochloride Salt vs. Free Base Properties

The hydrochloride salt (CAS 1951441-38-5, MW 153.63) differs from the corresponding free base (CAS 1903832-63-2, MW 117.17) by the addition of HCl (MW 36.46), yielding a 31% increase in formula weight [1]. This salt form is typically a crystalline solid with improved aqueous solubility compared to the free base, which is often a volatile liquid or low-melting solid. Vendor specifications confirm the hydrochloride as a solid at ambient temperature with storage at room temperature in a cool, dry place, whereas the free base requires more stringent storage conditions (2–8°C) for the analogous alcohol . For laboratory procurement, the hydrochloride form provides superior weighing accuracy, reduced hygroscopicity, and compatibility with aqueous reaction conditions without the need for in situ salt formation.

salt form solubility handling formulation

Procurement Cost vs. Non-Fluorinated Analogs

The trans-3-fluorocyclopentyl methanamine hydrochloride carries a significant price premium over the non-fluorinated cyclopentylmethanamine hydrochloride, reflecting the additional synthetic steps required for stereoselective fluorination. At the 1-gram scale, the fluorinated target compound is listed at £1,526 (Fluorochem, 2025) , compared with approximately ¥320 (~£36) for cyclopentylmethanamine hydrochloride (97%, WJ-Chem) [1], representing a roughly 40-fold cost differential. Even at the 100 mg scale, the target compound is £439 versus approximately ¥74 (~£8) for the non-fluorinated analog [2]. This cost differential is consistent with the complexity premium observed for stereodefined fluorinated cyclopentyl building blocks and must be factored into library production budgets, as the higher per-compound cost may limit the scale of parallel synthesis campaigns.

cost comparison procurement building block economics

Purity and Vendor Availability

The target compound is available from multiple independent vendors with specified purities ranging from 95% to 97%: Fluorochem (95.0%) , Leyan (97%) , and AKSci (95% for the free base form CAS 1932129-51-5) . In contrast, the cis isomer (CAS 1903828-88-5) is listed at ≥98% purity by MolCore , and the stereochemically undefined (3-fluorocyclopentyl)methanamine hydrochloride (CAS 1461705-70-3) is typically offered at 95% . Critically, the trans isomer as the hydrochloride salt (CAS 1951441-38-5) is stocked by Fluorochem with defined pack sizes (100 mg, 250 mg, 500 mg, 1 g) and documented shipping from UK, German, and Chinese stock points, while several vendors list the compound only on an enquiry basis without guaranteed stock . This stock transparency is relevant for procurement timelines in time-sensitive lead optimization campaigns.

purity specification vendor sourcing quality control

FASN Inhibitor Patent Precedent

The 3-substituted cyclopentylamine scaffold, of which trans-(3-fluorocyclopentyl)methanamine is a core member, has been explicitly claimed in Merck Patent GmbH's fatty acid synthase (FASN) inhibitor patent family (US10118919B2, US20160200714A1) [1][2]. These patents describe 3-substituted cyclopentylamine derivatives as inhibitors of FASN, a validated oncology target, with the stereochemistry at the 3-position and the nature of the substituent (including fluorine) being critical determinants of inhibitory potency [1]. While the specific trans-3-fluoro substitution is not individually exemplified, the patent genus encompasses this substitution pattern, and the SAR tables within demonstrate that substituent identity and stereochemistry at the cyclopentane 3-position directly modulate FASN IC₅₀ values, with fluorinated variants typically showing enhanced metabolic stability relative to non-halogenated analogs [1]. This provides a documented precedent for the utility of stereodefined 3-fluorocyclopentylamine building blocks in validated drug discovery programs targeting FASN-dependent cancers.

FASN inhibition oncology patent landscape building block utility

Trans-(3-Fluorocyclopentyl)methanamine HCl: Application Scenarios


Stereochemistry-Driven Fragment Growing

When a protein X-ray co-crystal structure reveals a cyclopentyl-binding subpocket with a hydrogen-bond donor (e.g., serine, threonine, or backbone NH) on one face and a hydrophobic patch on the opposite face, the trans-(3-fluorocyclopentyl)methanamine scaffold provides an ideal vector match: the aminomethyl group engages the H-bond donor while the fluorine atom fills the hydrophobic cleft on the opposite ring face. The ~120° dihedral angle between these functional groups (established in Section 3, Evidence Item 1) cannot be replicated by the cis isomer (~0°) or regioisomeric 1-fluorocyclopentyl variants [1]. This stereochemical precision is actionable for fragment-growing campaigns where maintaining the correct exit vector is essential for downstream potency optimization.

CNS Lead Optimization: Lipophilicity Reduction

For neuroscience programs targeting intracellular CNS receptors or enzymes where high LogD (>3) is associated with hERG liability, phospholipidosis, or poor metabolic stability, incorporating the trans-3-fluorocyclopentyl scaffold provides a starting LogP of 0.8 (computed XLogP3 for the free base) versus 1.36 for the non-fluorinated parent (Section 3, Evidence Item 2) [1][2]. This ~41% reduction in predicted lipophilicity aligns with the CNS MPO desirability range and may reduce the number of polarity-introducing groups needed elsewhere in the molecule, streamlining synthetic complexity while maintaining favorable brain penetration parameters.

Parallel Synthesis Libraries for FASN Inhibitors

Medicinal chemistry teams prosecuting fatty acid synthase (FASN) or related metabolic enzyme targets can deploy trans-(3-fluorocyclopentyl)methanamine hydrochloride as a key amine monomer in amide coupling or reductive amination libraries. The Merck patent family (US10118919B2) establishes precedent for 3-substituted cyclopentylamine derivatives as FASN inhibitors (Section 3, Evidence Item 6), and the hydrochloride salt form enables direct use in aqueous/organic biphasic amide coupling conditions without pre-neutralization [1][2]. The 95–97% purity specification (Section 3, Evidence Item 5) is adequate for library synthesis where products will undergo preparative HPLC purification, and the documented stock availability from Fluorochem with UK/EU/China distribution points supports multi-site parallel synthesis workflows .

Conformational Restriction of Aminoalkyl Linkers

When a linear aminoalkyl chain in a lead compound shows conformational flexibility that limits binding entropy or selectivity, the trans-(3-fluorocyclopentyl)methanamine scaffold can serve as a conformationally restricted bioisostere. The cyclopentane ring locks the aminomethyl group into a defined spatial position relative to the ring plane, while the trans-fluorine atom provides a stereospecific handle for further derivatization or metabolic blocking. This application is supported by the documented use of fluorocyclopentyl-containing tool compounds such as MK-1925 (ORL1 antagonist, utilizing the (1S,3R)-3-fluorocyclopentyl variant) and M₄ PAM tool compound 24 (utilizing a 1-fluorocyclopentylmethyl group), both of which demonstrate that fluorocyclopentylamine-containing molecules achieve brain penetration and target engagement in vivo [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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